molecular formula C15H20O2 B1239514 Furanogermenone CAS No. 81678-18-4

Furanogermenone

Cat. No. B1239514
CAS RN: 81678-18-4
M. Wt: 232.32 g/mol
InChI Key: ZLESWHXADLWJPV-VQNWOSHQSA-N
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Description

Furanogermenone belongs to the class of organic compounds known as germacrane sesquiterpenoids. These are sesquiterpenoids having the germacrane skeleton, with a structure characterized by a cyclodecane ring substituted with an isopropyl and two methyl groups. Furanogermenone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, furanogermenone is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, furanogermenone can be found in ginger. This makes furanogermenone a potential biomarker for the consumption of this food product.

Scientific Research Applications

Composition and Importance in Essential Oils

Furanogermenone is a significant constituent in the essential oils of various plants. For instance, it was identified as a major component in the leaf, fruit, and bark oils of Neolitsea pallens. In the leaf oil, furanogermenone constituted 30.6% of the composition. Its presence is of chemosystematic and commercial importance due to its notable quantity in these essential oils (Padalia et al., 2007).

Synthetic Furanones in Infection Control

Synthetic furanones, derived from furanogermenone, have been studied for their potential in controlling bacterial infections. They have been found to interfere with bacterial quorum-sensing systems, thereby inhibiting bacterial virulence. This discovery opens up new avenues for controlling bacterial infections without directly killing the bacteria or inhibiting their growth, as demonstrated in studies with Pseudomonas aeruginosa in mice (Wu et al., 2004).

Anti-viral Potential

Furanogermenone derivatives have been synthesized and evaluated for their anti-viral activity. The study focused on novel 2-furanone derivatives due to their biological activities and the ability to be converted into several biologically active compounds. Some derivatives exhibited significant activities against viruses like rotavirus, highlighting their potential as anti-viral agents (El-Shanbaky et al., 2020).

Platform for Screening Harmful Furans

A study developed an analytical platform for screening potentially harmful furans. This platform was designed to detect cis-enediones resulting from the metabolic activation of furan-containing compounds. The study's objective was to address the increasing risks of consuming toxic furans found in various natural products (Wang et al., 2014).

Potential Anti-angiogenic Effects

Furanodiene, a furanogermenone-related compound, demonstrated potential anti-angiogenic effects in human umbilical vein endothelial cells and zebrafish models. The study focused on furanodiene's ability to inhibit endothelial cell growth, invasion, migration, and tube formation, which are crucial for angiogenesis. This suggests its potential role in anti-tumor activities (Zhong et al., 2012).

properties

CAS RN

81678-18-4

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(6S,9Z)-3,6,10-trimethyl-6,7,8,11-tetrahydro-4H-cyclodeca[b]furan-5-one

InChI

InChI=1S/C15H20O2/c1-10-5-4-6-11(2)14(16)8-13-12(3)9-17-15(13)7-10/h5,9,11H,4,6-8H2,1-3H3/b10-5-/t11-/m0/s1

InChI Key

ZLESWHXADLWJPV-VQNWOSHQSA-N

Isomeric SMILES

C[C@H]1CC/C=C(\CC2=C(CC1=O)C(=CO2)C)/C

SMILES

CC1CCC=C(CC2=C(CC1=O)C(=CO2)C)C

Canonical SMILES

CC1CCC=C(CC2=C(CC1=O)C(=CO2)C)C

melting_point

46.5-47.5°C

Other CAS RN

81678-18-4

physical_description

Solid

synonyms

furanogermenone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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